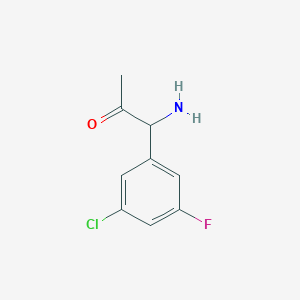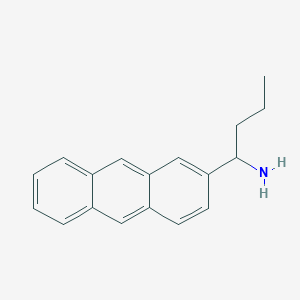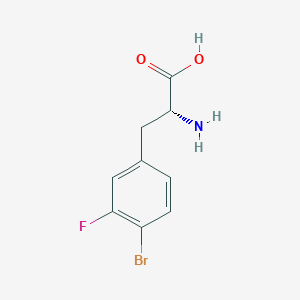
(R)-2-Amino-3-(4-bromo-3-fluorophenyl)propanoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both bromine and fluorine atoms in the aromatic ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Formation of the Intermediate: The aniline is subjected to a series of reactions, including bromination and fluorination, to introduce the desired substituents on the aromatic ring.
Amino Acid Formation: The intermediate is then converted into the corresponding amino acid through a Strecker synthesis, which involves the reaction of the intermediate with potassium cyanide and ammonium chloride.
Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the aromatic ring or the amino group, resulting in the formation of various reduced derivatives.
Substitution: The bromine and fluorine atoms on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride
Uniqueness
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination can result in distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
KNQZVZHVJCIMTL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)

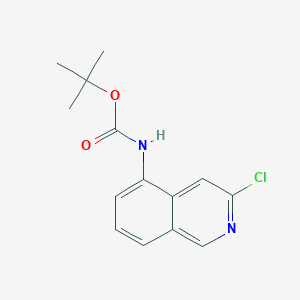


![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)

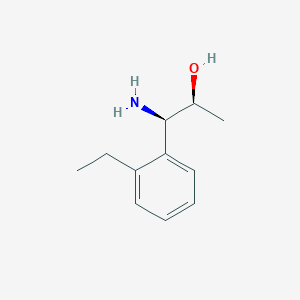
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

